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Compound of Interest

Compound Name: Tert-butyl oxirane-2-carboxylate

Cat. No.: B2960123

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic characteristics of key chemical entities is paramount. This technical guide
provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for tert-butyl oxirane-2-carboxylate. The information presented
herein is essential for the accurate identification, characterization, and quality control of this
compound in a laboratory setting.

Introduction

Tert-butyl oxirane-2-carboxylate, a key building block in organic synthesis, possesses a
unique molecular structure combining an epoxide ring and a tert-butyl ester. This combination
of functional groups gives rise to a distinct spectroscopic fingerprint. This guide presents a
compilation of its tH NMR, 3C NMR, IR, and MS data, supported by detailed experimental
protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tert-butyl oxirane-2-
carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b2960123?utm_src=pdf-interest
https://www.benchchem.com/product/b2960123?utm_src=pdf-body
https://www.benchchem.com/product/b2960123?utm_src=pdf-body
https://www.benchchem.com/product/b2960123?utm_src=pdf-body
https://www.benchchem.com/product/b2960123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2960123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.4-3.6 m 1H CH (oxirane ring)
~2.8-3.0 m 1H CH:z (oxirane ring)
~2.6-2.8 m 1H CHz (oxirane ring)
1.48 s 9H C(CHs)3
13C NMR (Carbon NMR) Data
Chemical Shift (8) ppm Assighment
~168 - 172 C=0 (ester)
~81 - 83 C(CH3)3
~48 - 52 CH (oxirane ring)
~45 - 48 CHz (oxirane ring)
~28 C(CH3)3

Note: The chemical shifts for NMR data are typical values and may vary slightly depending on

the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
~2980 - 3000 Medium C-H stretch (alkane)
~1730 - 1750 Strong C=0 stretch (ester)
~1250 - 1300 Strong C-O stretch (ester)

~840 - 950

Medium-Strong

C-O stretch (epoxide ring)

Mass Spectrometry (MS)
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m/z lon
145.0859 [M+H]*
167.0679 [M+Na]*
183.0418 [M+K]*
162.1125 [M+NHa]*

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of tert-butyl oxirane-2-carboxylate is accurately weighed and
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs).

e The solution is transferred to a clean, dry 5 mm NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
Data Acquisition:

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

e 1H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Key parameters include a spectral width of
approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds.

e 13C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.
A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number
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of scans are typically required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation:

e Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or
KBr).

e Solution: The compound is dissolved in a suitable solvent (e.g., CCls) that has minimal IR
absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty sample holder (or the solvent) is first recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

The spectrum is typically recorded over the range of 4000-400 cm~1* with a resolution of 4
cm™i,

Mass Spectrometry (MS)

Sample Introduction and lonization:

e The sample is introduced into the mass spectrometer, typically via direct infusion or after
separation by gas chromatography (GC) or liquid chromatography (LC).

o For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g.,
methanol or acetonitrile) and infused into the ion source. ESI is a soft ionization technique
that often results in the observation of the protonated molecule [M+H]*.

Mass Analysis:

¢ Instrument: A mass spectrometer equipped with a suitable mass analyzer (e.g., quadrupole,
time-of-flight).
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e The instrument is calibrated using a known standard.

+ The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, ensuring the
detection of the molecular ion and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of tert-butyl oxirane-2-carboxylate.

Spectroscopic Analysis

Mass Spectrometry

Sample Preparation Data Interpretation

tert-Butyl Oxirane-2-Carboxylate g IR Spectroscopy Structure Confirmation

NMR Spectroscopy
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of tert-butyl oxirane-2-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Tert-Butyl Oxirane-2-Carboxylate CAS#: 92223-80-8 [m.chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Tert-Butyl Oxirane-2-
Carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2960123#spectroscopic-data-for-tert-butyl-oxirane-2-
carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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